molecular formula C11H14 B14609968 Dispiro[2.0.2.5]undeca-1,5-diene CAS No. 58738-49-1

Dispiro[2.0.2.5]undeca-1,5-diene

Katalognummer: B14609968
CAS-Nummer: 58738-49-1
Molekulargewicht: 146.23 g/mol
InChI-Schlüssel: XOKJMEOLJKLMLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dispiro[2.0.2.5]undeca-1,5-diene is a unique organic compound characterized by its distinctive spirocyclic structure. This compound has a molecular formula of C11H14 and a molecular weight of 146.2289 . The spirocyclic framework consists of two cyclopropane rings fused to a cyclopentane ring, creating a rigid and strained structure. This rigidity and strain make this compound an interesting subject for chemical research and applications.

Vorbereitungsmethoden

The synthesis of Dispiro[2.0.2.5]undeca-1,5-diene involves several steps, typically starting with the preparation of the cyclopropane rings. One common method involves the reaction of a suitable diene with a carbene precursor to form the cyclopropane rings . The reaction conditions often require the use of catalysts such as rhodium or copper complexes to facilitate the formation of the spirocyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent and efficient production.

Analyse Chemischer Reaktionen

Dispiro[2.0.2.5]undeca-1,5-diene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The strained nature of the spirocyclic rings makes them susceptible to nucleophilic attack, leading to ring-opening reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions often include open-chain or less strained cyclic compounds, which can be further functionalized for various applications.

Wissenschaftliche Forschungsanwendungen

Dispiro[2.0.2.5]undeca-1,5-diene has found applications in several scientific research fields. In chemistry, it is used as a model compound to study the reactivity and stability of spirocyclic structures . In biology, derivatives of this compound have been investigated for their potential as enzyme inhibitors and bioactive molecules. In medicine, research is ongoing to explore its potential as a scaffold for drug development, particularly in the design of kinase inhibitors . Industrially, it is used in the synthesis of advanced materials and polymers due to its unique structural properties.

Wirkmechanismus

The mechanism of action of Dispiro[2.0.2.5]undeca-1,5-diene involves its interaction with molecular targets through its strained spirocyclic rings. The rigidity and strain of the rings allow for specific binding interactions with enzymes and receptors, potentially inhibiting their activity . The pathways involved in these interactions often include the disruption of normal enzyme function or the stabilization of specific protein conformations, leading to altered cellular processes.

Vergleich Mit ähnlichen Verbindungen

Dispiro[2.0.2.5]undeca-1,5-diene can be compared to other spirocyclic compounds such as spiro[5.5]undecane and spiro[5.5]undeca-1,8-diene . While these compounds share the spirocyclic framework, this compound is unique due to its specific ring fusion pattern and the presence of two cyclopropane rings. This unique structure imparts different chemical reactivity and physical properties, making it a valuable compound for specialized applications.

Conclusion

This compound is a fascinating compound with a distinctive spirocyclic structure that offers unique chemical and physical properties. Its synthesis, reactivity, and applications in various scientific fields make it an important subject of study. Continued research on this compound and its derivatives holds promise for new discoveries and advancements in chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer

58738-49-1

Molekularformel

C11H14

Molekulargewicht

146.23 g/mol

IUPAC-Name

dispiro[2.0.24.53]undeca-1,5-diene

InChI

InChI=1S/C11H14/c1-2-4-10(6-7-10)11(5-3-1)8-9-11/h6-9H,1-5H2

InChI-Schlüssel

XOKJMEOLJKLMLY-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C=C2)C3(CC1)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.